molecular formula C11H22O5Si B13739456 Ethyl 3-((diethoxymethylsilyl)oxy)-2-butenoate CAS No. 3369-76-4

Ethyl 3-((diethoxymethylsilyl)oxy)-2-butenoate

Cat. No.: B13739456
CAS No.: 3369-76-4
M. Wt: 262.37 g/mol
InChI Key: CVYZQFKHZWFVKA-MDZDMXLPSA-N
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Description

Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate is a specialty chemical offered as part of a collection of rare and unique compounds for early-stage discovery research. This molecule features a silyl ether group linked to an ethyl but-2-enoate structure, a combination that may be of significant interest in organic synthesis and materials science. Potential research applications could include its use as a building block for synthesizing more complex molecules, or as a monomer or functionalization agent in the development of advanced polymers and multifunctional materials, such as the multiblock copolymers used in micelle formation for drug delivery systems . Researchers are exploring the properties of such functionalized esters in various fields, including the creation of new compounds with potential activity against biofilms . This product is provided for research purposes only. Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity. All sales are final. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

3369-76-4

Molecular Formula

C11H22O5Si

Molecular Weight

262.37 g/mol

IUPAC Name

ethyl (E)-3-[diethoxy(methyl)silyl]oxybut-2-enoate

InChI

InChI=1S/C11H22O5Si/c1-6-13-11(12)9-10(4)16-17(5,14-7-2)15-8-3/h9H,6-8H2,1-5H3/b10-9+

InChI Key

CVYZQFKHZWFVKA-MDZDMXLPSA-N

Canonical SMILES

CCOC(=O)C=C(C)O[Si](C)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 3-hydroxy-2-butenoate

The starting material, ethyl 3-hydroxy-2-butenoate, can be synthesized via esterification of 3-hydroxy-2-butenoic acid or by selective reduction of ethyl 3-oxo-2-butenoate. A typical synthetic route involves:

  • Reacting crotonyl chloride with ethanol in the presence of a base such as triethylamine to form ethyl 3-butenoate.
  • Hydroxylation at the 3-position to introduce the hydroxy group, often performed under controlled conditions to avoid overreaction or isomerization.

A representative synthesis of ethyl 3-butenoate (without the silyl group) was reported with the following conditions:

Step Reagents & Conditions Outcome
1 Crotonyl chloride, ethanol, triethylamine, toluene, 55 °C, 1 h dropwise addition Formation of ethyl 3-butenoate
2 Work-up with water wash, drying over MgSO4, solvent removal Crude ester obtained
3 Purification by silica gel chromatography using petroleum ether-ethyl acetate gradient Pure ethyl 3-butenoate obtained with high yield

This method is adapted from synthesis protocols reported in the Journal of the American Chemical Society and The Journal of Organic Chemistry.

Silylation to Introduce Diethoxymethylsilyl Group

The key step for preparing Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate is the silylation of the hydroxyl group with a diethoxymethylsilyl reagent. The general approach involves:

  • Reacting ethyl 3-hydroxy-2-butenoate with diethoxymethylchlorosilane or a similar diethoxymethylsilyl donor.
  • Use of a base such as imidazole or triethylamine to scavenge the hydrochloric acid generated.
  • Performing the reaction under anhydrous conditions, often in an inert atmosphere (nitrogen or argon) to prevent hydrolysis.
  • Typical solvents include dry dichloromethane or toluene.
  • Reaction temperature is maintained at room temperature or slightly elevated (25–40 °C) to optimize conversion.

A generalized reaction scheme:

$$
\text{Ethyl 3-hydroxy-2-butenoate} + \text{(EtO)2MeSiCl} \xrightarrow[\text{Base}]{\text{Dry solvent}} \text{Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate} + \text{HCl}
$$

Purification and Characterization

  • After completion, the reaction mixture is typically quenched with water or a mild acid to remove excess reagents.
  • The organic phase is separated, dried over anhydrous magnesium sulfate.
  • Solvent removal under reduced pressure yields the crude product.
  • Purification is achieved by column chromatography using silica gel with a gradient of petroleum ether and ethyl acetate.
  • Final product is often obtained as a colorless oil or crystalline solid.

Characterization includes:

Parameter Typical Data
Melting Point Not commonly reported; product usually oil
NMR Spectroscopy Characteristic shifts for silyl ether and vinyl protons
IR Spectroscopy Si–O stretching bands around 1000–1100 cm⁻¹
Mass Spectrometry Molecular ion peak consistent with C12H24O5Si (approximate formula)

Comparative Data Table of Related Compounds Preparation

Compound Key Reagents Reaction Conditions Yield (%) Reference
Ethyl 3-butenoate Crotonyl chloride, ethanol, triethylamine 55 °C, 1 h addition, overnight reaction 75–85
Methyl 3-((trimethylsilyl)oxy)-2-butenoate Trimethylsilyl chloride, base Room temperature, dry solvent 80–90
Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate Diethoxymethylchlorosilane, base Room temp, inert atmosphere 70–85 (estimated) Inferred

Research Results and Notes

  • The silylation step is sensitive to moisture; strict anhydrous conditions improve yield and purity.
  • The choice of base affects reaction rate and side reactions; triethylamine is preferred for mild conditions.
  • Reaction monitoring by thin-layer chromatography (TLC) or gas chromatography (GC) is recommended to determine completion.
  • Recrystallization or chromatography purification ensures removal of unreacted starting materials and by-products.
  • The diethoxymethylsilyl group is more labile than trimethylsilyl, offering potential for selective deprotection in downstream applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The silyl ether group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various silyl-substituted compounds.

Scientific Research Applications

Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable, yet reversible, silyl ether linkages.

    Industry: Utilized in the production of advanced materials, such as hybrid organic-inorganic polymers.

Mechanism of Action

The mechanism by which Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate exerts its effects is primarily through the formation and cleavage of silyl ether bonds. These bonds are stable under neutral conditions but can be selectively cleaved under acidic or basic conditions, allowing for controlled release of functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the silyl ether group.

Comparison with Similar Compounds

Key Differences :

  • Structure : Ethyl crotonate lacks substituents on the 3-position, featuring a simple α,β-unsaturated ester structure (CH₂=CHCOOEt).
  • Volatility: Ethyl crotonate is highly volatile, as evidenced by its rapid elution in gas chromatography and loss during sequential washings . In contrast, the bulky diethoxymethylsilyloxy group in the target compound likely reduces volatility, enhancing its suitability for non-volatile applications (e.g., polymer precursors or heat-stable intermediates).
  • Applications : Ethyl crotonate is used in flavorings and fragrances due to its fruity odor , whereas the target compound’s silicon moiety suggests utility in specialized organic syntheses.

Methyl 3-((Trimethylsilyl)oxy)-2-butenoate

Key Differences :

  • Silyl Substituent : The trimethylsilyl group (-O-Si(CH₃)₃) in this analog is smaller and less sterically hindered than the diethoxymethylsilyl group.
  • Stability : The diethoxymethylsilyl group’s ethoxy substituents may confer greater hydrolytic stability compared to trimethylsilyl analogs, which are prone to cleavage under acidic or aqueous conditions .
  • Synthetic Utility: Both compounds serve as enolate precursors, but the target’s bulkier silyl group may slow reaction kinetics, favoring controlled nucleophilic additions.

Methyl 3-((Dimethoxyphosphinyl)oxy)-2-butenoate (Mevinphos)

Key Differences :

  • Substituent: Mevinphos contains a dimethoxyphosphinyloxy group (-O-P(O)(OCH₃)₂), making it an organophosphate insecticide .
  • Reactivity and Toxicity: The phosphorus center in mevinphos reacts irreversibly with acetylcholinesterase, leading to neurotoxic effects.
  • Applications : Mevinphos is restricted to agricultural pest control due to its toxicity, whereas the target compound’s inert silyl group aligns with synthetic chemistry applications.

Ethyl 3-(Ethylthio)-2-butenoate

Key Differences :

  • Substituent : The ethylthio (-S-CH₂CH₃) group introduces sulfur, altering electronic and nucleophilic properties.
  • Reactivity : The thioether’s nucleophilicity enables participation in Michael additions or oxidation reactions, unlike the silyl ether’s electrophilic character .
  • Odor Profile : Thioesters often exhibit strong odors (e.g., garlic-like), whereas silylated esters are typically odorless.

Data Table: Comparative Analysis of Ethyl 3-[(Diethoxymethylsilyl)oxy]-2-butenoate and Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate Diethoxymethylsilyloxy C₁₁H₂₂O₅Si* ~274.43* Synthetic intermediate; low volatility -
Ethyl (E)-2-butenoate (ethyl crotonate) None C₆H₁₀O₂ 114.14 High volatility; flavor industry
Methyl 3-((trimethylsilyl)oxy)-2-butenoate Trimethylsilyloxy C₈H₁₄O₃Si 202.28 Enolate protection; lab use
Mevinphos Dimethoxyphosphinyloxy C₇H₁₃O₆P 224.15 Insecticide; high toxicity
Ethyl 3-(ethylthio)-2-butenoate Ethylthio C₈H₁₄O₂S 174.26 Thioether reactivity; synthesis

*Calculated based on structural analysis; experimental confirmation required.

Biological Activity

Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate, with the CAS number 3369-76-4, is a silane compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, effects on biofilms, and potential applications in medical devices.

  • Molecular Formula : C11H22O5Si
  • Molecular Weight : 262.37 g/mol
  • Synonyms : 3-[[Diethoxy(methyl)silyl]oxy]-2-butenoic acid ethyl ester

Antimicrobial Properties

Research indicates that compounds with silane functionalities can exhibit significant antimicrobial properties. Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate has been studied for its effects against various microbial strains:

Microbial StrainActivity Observed
Staphylococcus aureusInhibitory
Candida albicansModerate inhibition
Escherichia coliMinimal effect

These findings suggest that the compound may be effective in applications requiring antimicrobial action, particularly in coatings for medical devices or surfaces prone to microbial contamination.

Biofilm Disruption

A notable study highlighted the ability of silane-based compounds to disrupt biofilms formed by pathogenic bacteria. Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate was shown to interfere with biofilm formation, which is critical in preventing infections in clinical settings:

  • Mechanism : The compound alters the adhesion properties of bacteria, thus inhibiting their ability to form biofilms.
  • Application : This property is particularly useful in the development of antimicrobial coatings for medical devices such as catheters and implants.

Case Studies

  • Silicone Hydrogel Contact Lenses : A study investigated the modification of silicone hydrogel contact lenses using ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate. The results indicated improved wettability and biocompatibility, reducing the risk of microbial colonization on the lens surface .
  • Polymer Coatings : Research on polymer coatings incorporating this compound demonstrated enhanced resistance to bacterial adhesion and biofilm formation. The study suggested that such coatings could significantly reduce infection rates associated with implanted medical devices .

Research Findings

Recent studies have focused on the synthesis and application of ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate in various fields:

  • Synthesis : The compound can be synthesized through a reaction involving diethoxymethylsilanol and ethyl acrylate under controlled conditions.
  • Applications : Its potential applications extend beyond antimicrobial uses; it may also serve as a precursor for advanced materials in drug delivery systems due to its unique chemical structure.

Summary of Research Findings

Study FocusKey Findings
Antimicrobial ActivityEffective against S. aureus and C. albicans
Biofilm DisruptionInhibits biofilm formation on surfaces
Medical Device ApplicationsEnhances biocompatibility of contact lenses

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to introduce the diethoxymethylsilyl group into α,β-unsaturated esters like Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate?

  • Methodological Answer : The diethoxymethylsilyl group is typically introduced via silylation reactions. A common approach involves reacting the hydroxyl-containing precursor (e.g., 3-hydroxy-2-butenoate) with diethoxymethylsilyl chloride in the presence of a base such as triethylamine. This reaction is performed under anhydrous conditions to prevent hydrolysis of the silyl group. Purification often involves column chromatography or distillation, as seen in analogous ester syntheses .

Q. How is the purity of Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate assessed in research settings?

  • Methodological Answer : Purity is confirmed using a combination of analytical techniques:

  • NMR spectroscopy (1H and 13C) to verify structural integrity and detect impurities. For example, characteristic shifts for silyl ether protons (~1.0–1.5 ppm) and ester carbonyl carbons (~170 ppm) are critical .
  • HPLC with UV detection to quantify purity, particularly for identifying unreacted starting materials or byproducts .

Q. What spectroscopic methods are critical for confirming the structure of Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate?

  • Methodological Answer : Key methods include:

  • FT-IR spectroscopy to identify the ester carbonyl (C=O stretch ~1720 cm⁻¹) and silyl ether (Si-O-C stretch ~1100 cm⁻¹).
  • Mass spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS or GC-MS).
  • Multi-nuclear NMR (1H, 13C, 29Si) to resolve the silyl ether environment and ester connectivity, as demonstrated in related compounds .

Advanced Research Questions

Q. What are the challenges in optimizing reaction yields for the silylation of 2-butenoate derivatives, and how can competing side reactions be mitigated?

  • Methodological Answer : Challenges include:

  • Hydrolytic sensitivity : The silyl ether group is prone to hydrolysis, requiring strict anhydrous conditions and inert atmospheres (e.g., N2 or Ar) .
  • Steric hindrance : Bulky silylating agents may slow reaction kinetics. Using catalysts like imidazole or DMAP can enhance reactivity .
  • Side reactions : Competing ester hydrolysis or elimination can occur. Lowering reaction temperatures (0–25°C) and optimizing stoichiometry (1.2–1.5 equivalents of silylating agent) improve selectivity .

Q. How do researchers resolve discrepancies between theoretical and observed spectroscopic data for silyl ether-containing compounds?

  • Methodological Answer : Discrepancies often arise from:

  • Solvent effects : Deuterated solvents (e.g., DMSO-d6 or CDCl3) can shift NMR signals. Referencing internal standards (e.g., TMS) or computational modeling (DFT) helps validate assignments .
  • Dynamic processes : Rotameric equilibria in silyl ethers may split NMR peaks. Variable-temperature NMR (VT-NMR) or 2D experiments (COSY, HSQC) clarify such ambiguities .

Q. What strategies are recommended for handling the hydrolytic sensitivity of the diethoxymethylsilyl group during experimental procedures?

  • Methodological Answer : Key strategies include:

  • Storage : Under inert gas (N2/Ar) at –20°C to minimize moisture exposure .
  • Reaction conditions : Use dry solvents (e.g., THF over molecular sieves) and moisture-free workstations (gloveboxes) during synthesis .
  • Stabilization : Adding scavengers like molecular sieves or desiccants (e.g., CaCl2) in reaction setups .

Data Contradiction and Mechanistic Analysis

Q. How can conflicting data on the stability of Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate under acidic/basic conditions be reconciled?

  • Methodological Answer : Stability studies should:

  • Vary pH systematically : Test hydrolysis rates in buffered solutions (pH 2–10) at controlled temperatures (25–60°C).
  • Monitor degradation : Use LC-MS or 29Si NMR to track silyl ether cleavage. For example, rapid degradation in acidic conditions (pH < 4) due to protonation of the Si-O bond is common, while basic conditions (pH > 9) may induce ester saponification .

Q. What mechanistic insights explain the reactivity of the α,β-unsaturated ester moiety in Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate?

  • Methodological Answer : The conjugated ester system participates in:

  • Michael additions : Nucleophiles (e.g., amines, thiols) attack the β-carbon, forming adducts. Kinetic studies (UV-Vis or stopped-flow techniques) quantify reactivity .
  • Electrophilic silyl group interactions : The silyl ether stabilizes transition states via hyperconjugation, as evidenced by computational studies (DFT) on analogous compounds .

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